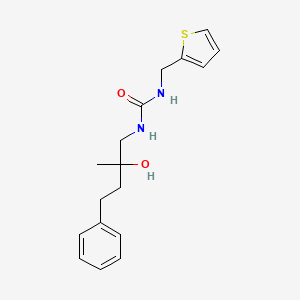

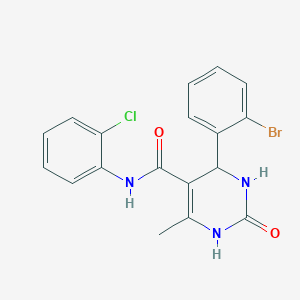

![molecular formula C17H19FN2O4S2 B2665135 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide CAS No. 899980-00-8](/img/structure/B2665135.png)

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DTTZ and is used in the synthesis of various organic compounds.

Scientific Research Applications

COX-2 Inhibition

- Research Application : A derivative, JTE-522, was identified as a potent, highly selective, and orally active inhibitor of cyclooxygenase-2 (COX-2), currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain. This demonstrates the compound's potential in treating inflammatory conditions and pain management.

- Source : (Hashimoto et al., 2002)

HIF-1 Pathway Inhibition

- Research Application : Another derivative showed promising results as a novel small molecule inhibitor of the HIF-1 pathway, indicating potential as an anti-cancer agent. This highlights the compound's role in cancer therapy, particularly in tumor growth antagonism.

- Source : (Mun et al., 2012)

Radical N-Demethylation

- Research Application : N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide was involved in a study for radical N-demethylation of N-methyl amides, showcasing its utility in organic synthesis and pharmaceutical chemistry.

- Source : (Yi et al., 2020)

Synthesis of Benzonitriles

- Research Application : The compound played a role in a novel synthesis method for benzonitriles, indicating its significance in organic chemistry and pharmaceutical synthesis.

- Source : (Anbarasan et al., 2011)

Enantioselective Fluorination

- Research Application : Utilized in enantioselective fluorination reactions, it contributed to the synthesis of fluorinated organic compounds, crucial in medicinal chemistry.

- Source : (Wang et al., 2014)

Cytotoxicity and Tumor Specificity

- Research Application : A series of derivatives were synthesized and evaluated for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. This highlights the compound's relevance in developing anti-tumor agents.

- Source : (Gul et al., 2016)

Characterization and Solid-State NMR Study

- Research Application : AND-1184, a derivative, was studied using single-crystal X-ray and solid-state NMR, indicating its application in material sciences and drug development.

- Source : (Pawlak et al., 2021)

Properties

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S2/c1-13-12-14(18)4-9-17(13)26(23,24)19-15-5-7-16(8-6-15)20-10-2-3-11-25(20,21)22/h4-9,12,19H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOVLRSJZLLUGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

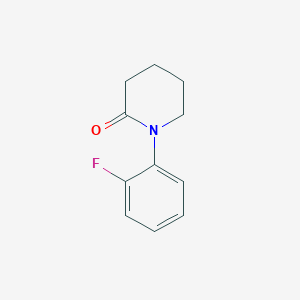

![Quinoxalin-6-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2665054.png)

![N-(2,5-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2665057.png)

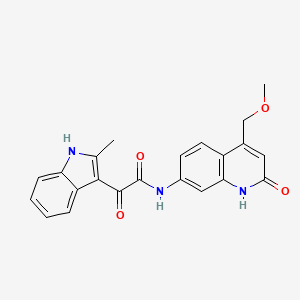

![7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2665062.png)

![4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2665064.png)

![7-methyl-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2665065.png)

![4-(2-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2665066.png)

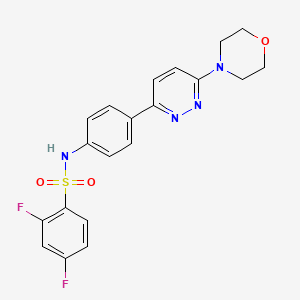

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2665068.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2665071.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)